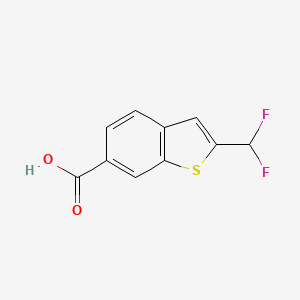

2-(Difluoromethyl)-1-benzothiophene-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DFMO, also known as eflornithine, is a potent inhibitor of ornithine decarboxylase (ODC) . It plays a crucial role in targeting the polyamine biosynthetic pathway, making it an effective antiviral agent. Specifically, DFMO has garnered attention in the fight against diverse viruses, including SARS-CoV-2 .

Synthesis Analysis

DFMO can be synthesized through various methods. Notably, Baran and co-workers successfully difluoromethylated heteroaromatic thiols, including 2-mercaptobenzothiazole, using DFMS (difluoromethylsulfonium triflate) in moderate yields . Additionally, alternative silver-catalyzed difluoromethylation processes have been explored .

Molecular Structure Analysis

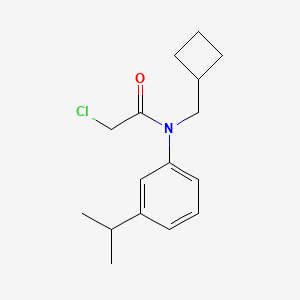

The molecular structure of DFMO consists of a difluoromethyl group attached to a benzothiophene ring . The presence of the difluoromethyl moiety contributes to its unique pharmacological properties. DFT calculations reveal that the biological environment minimally alters the molecular structure of DFMO .

Chemical Reactions Analysis

DFMO primarily inhibits ODC, a key enzyme involved in polyamine biosynthesis. By disrupting polyamine production, DFMO suppresses cell growth and proliferation. Its mechanism of action is particularly relevant in antiviral treatment, where it hinders viral replication .

Physical And Chemical Properties Analysis

Mecanismo De Acción

DFMO’s mechanism of action involves binding to ODC’s active site, preventing the conversion of ornithine to putrescine. This inhibition leads to reduced polyamine levels, which are essential for cell division and viral replication. By targeting ODC, DFMO disrupts the polyamine biosynthetic pathway, making it a promising antiviral agent .

Safety and Hazards

Propiedades

IUPAC Name |

2-(difluoromethyl)-1-benzothiophene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O2S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4,9H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXNVVHFSPTGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B2950732.png)

![4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid](/img/structure/B2950735.png)

![Ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2950737.png)

![6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2950740.png)

![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950744.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2950746.png)

![(2,4-Dioxo-8-oxa-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2950748.png)

![N-(4-isopropylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2950752.png)